三氧化二硝酸钠

描述

Sodium trioxodinitrate, also known as Angeli's salt (Na2N2O3), is prepared through the nitrosation of hydroxylamine using isopropyl nitrate and sodium ethoxide. It is known for reacting with various inorganic oxidants (Al-Ajlouni & Gould, 1999).

Synthesis Analysis

The synthesis of Sodium trioxodinitrate involves the nitrosation of hydroxylamine. Kinetic studies have shown that the rate of decomposition of Sodium trioxodinitrate in aqueous solution varies with pH, temperature, and presence of other ions (Hughes & Wimbledon, 1976).

Molecular Structure Analysis

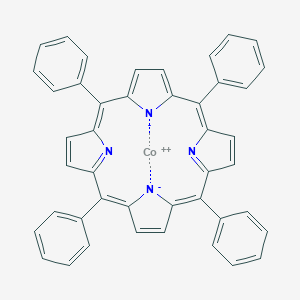

Sodium trioxodinitrate forms complexes with transition metals. For instance, complexes with Zn and Co have been prepared and characterized, exhibiting interesting structural features and sensitivity to air (Chuy et al., 1997).

Chemical Reactions and Properties

Sodium trioxodinitrate undergoes various chemical reactions, producing different nitrogen oxides and other compounds depending on the conditions such as pH and temperature. The decomposition mechanism involves multiple steps and is influenced by the presence of other ions (Hughes & Wimbledon, 1977).

Physical Properties Analysis

The physical properties of Sodium trioxodinitrate, such as its solubility, stability, and reactivity, vary significantly with changes in environmental conditions like pH and temperature. Its stability and reaction rates are particularly sensitive to these factors (Stoyanovsky et al., 2004).

Chemical Properties Analysis

Sodium trioxodinitrate's chemical properties are characterized by its ability to release nitroxyl upon dissociation, which is significant for its reactions and stability. The compound's interaction with other chemicals is influenced by factors such as the presence of other ions and the pH of the solution (Torras et al., 2009).

科学研究应用

As a Reducing Agent in Electron Transfer Reactions : Sodium trioxodinitrate has been used in various inorganic oxidations due to its ability to reduce a variety of inorganic oxidants, mainly converting to nitrite. The reactions and stoichiometries observed indicate the versatile role of trioxodinitrate in electron transfer processes (Al-Ajlouni & Gould, 1999).

Medical Applications - Cardiovascular Effects and Nitric Oxide Production : Sodium trioxodinitrate is decomposed in animal tissues to form nitrogen oxide, which binds to certain complexes in tissues. This formation is crucial for its hypotensive properties and the ability to relax isolated segments of arteries, making it a potential therapeutic agent for cardiovascular diseases (Vanin et al., 1990).

Decomposition and Potential Therapeutic Applications : It's unique cardiovascular effects are associated with its ability to yield HNO upon dissociation. Understanding its decomposition mechanism is vital for developing therapies for conditions like heart failure. Recent computational and experimental techniques have provided insights into the free energy barriers and reaction energetics, highlighting the role of solvent molecules in the reaction (Torras et al., 2009).

Cytotoxicity and Potential in Cancer Therapy : The cytotoxic effects of sodium trioxodinitrate are influenced significantly by pH, with increased hydrolysis to hydroxyl radical at lower pH levels typically found in tumor tissues. This suggests its potential selective mechanism for destroying cancer cells with acidic microenvironments (Stoyanovsky et al., 2004).

Solid-State NMR Study : The compound has been studied using solid-state NMR techniques, providing insights into its chemical structure and properties. This can be particularly useful in designing and interpreting experimental studies involving sodium trioxodinitrate (Lu et al., 2015).

Preconditioning Effect in Cardiovascular Health : Both sodium trioxodinitrate and nitroglycerine have been found to induce a preconditioning effect, a protective mechanism against subsequent ischemic episodes. This has implications for both drugs in therapeutic strategies for cardiovascular conditions (Pagliaro et al., 2013).

属性

IUPAC Name |

disodium;N-oxonitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N2O3.2Na/c3-1-2(4)5;;/q;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPWLJKQGUTUKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

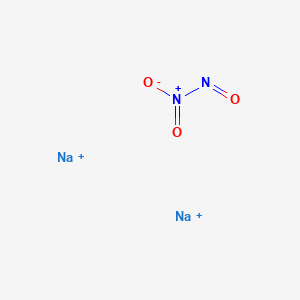

Canonical SMILES |

N(=O)[N+](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2Na2O3+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435916 | |

| Record name | Sodium trioxodinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.991 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium trioxodinitrate | |

CAS RN |

13826-64-7 | |

| Record name | Sodium trioxodinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate](/img/structure/B80133.png)